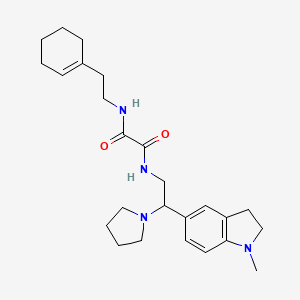

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Its molecular architecture features a cyclohexenyl-ethyl group at the N1 position and a hybrid substituent at N2 combining 1-methylindolin-5-yl and pyrrolidin-1-yl moieties. While its exact biological activity remains under investigation, its design aligns with oxalamide-based agonists of the TAS1R1/TAS1R3 receptor, a heterodimeric G-protein-coupled receptor implicated in umami taste perception .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O2/c1-28-16-12-21-17-20(9-10-22(21)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-13-11-19-7-3-2-4-8-19/h7,9-10,17,23H,2-6,8,11-16,18H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOCSELXIHGFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by its CAS number 1091395-39-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The structure consists of a cyclohexene moiety attached to an oxalamide functional group, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1091395-39-9 |

Research indicates that the compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune modulation. IDO plays a crucial role in tumor-induced immunosuppression and is a target for cancer therapies. Inhibition of IDO can enhance the effectiveness of anti-cancer treatments by restoring immune function against tumor cells .

Pharmacological Effects

Study 1: Inhibition of IDO Activity

A study investigating the effects of various oxalamide derivatives on IDO activity revealed that compounds structurally related to this compound exhibited significant inhibition of IDO activity in vitro. This inhibition correlated with increased T-cell proliferation in co-culture assays, suggesting enhanced immune responses against tumors .

Study 2: Synergistic Effects with Chemotherapy

Another research effort explored the synergistic effects of this compound when used alongside standard chemotherapy agents in animal models. Results indicated that co-administration led to reduced tumor sizes compared to chemotherapy alone, highlighting the compound's potential as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The compound shares structural homology with the well-characterized umami agonist N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4, FEMA 4233). Key differences include:

- N1 Substituent : The target compound substitutes the 2,4-dimethoxybenzyl group in S336 with a 2-(cyclohex-1-en-1-yl)ethyl chain, reducing aromaticity and introducing aliphatic/cyclic unsaturation.

- N2 Substituent : Instead of a pyridyl-ethyl group, the target compound incorporates a 1-methylindolin-5-yl-pyrrolidinyl hybrid, enhancing steric bulk and introducing tertiary amine functionality.

These modifications likely alter receptor binding kinetics, solubility, and metabolic stability.

Receptor Binding and Efficacy

S336 is a high-potency agonist of the hTAS1R1/hTAS1R3 receptor, with an EC50 in the nanomolar range, enabling its use as an MSG substitute in food products . The target compound’s cyclohexenyl and indolinyl groups may modulate receptor interactions differently:

- Indolinyl-Pyrrolidinyl Moiety: The rigid indole ring and pyrrolidine’s nitrogen may introduce novel hydrogen-bonding or steric effects, possibly enhancing selectivity for subpopulations of taste receptors.

Regulatory and Commercial Status

- S336 : Approved globally (FEMA 4233) for use in sauces, snacks, and frozen foods, with extensive toxicological data confirming safety in rodents .

- Target Compound: No regulatory approvals or commercial applications are reported. Its safety and metabolic profile remain uncharacterized, necessitating further preclinical evaluation.

Research Findings and Data Tables

Key Properties of Oxalamide Analogues

Hypothesized Advantages and Limitations

- Target Compound: Advantages: Structural novelty may reduce off-target effects; indolinyl-pyrrolidinyl group could improve blood-brain barrier penetration for CNS applications. Limitations: Higher molecular weight may reduce solubility; unproven safety profile.

- S336: Advantages: Proven safety, commercial viability, and high receptor potency. Limitations: Limited structural diversity for further optimization.

Notes

Evidence Basis : The comparison relies on structural analogs like S336, which share the oxalamide core but differ in substituent chemistry . Direct data for the target compound are unavailable, necessitating extrapolation from established compounds.

Research Gaps: No in vitro or in vivo efficacy/safety studies for the target compound are cited in the provided evidence. Priority areas include hTAS1R1/hTAS1R3 binding assays and metabolic stability testing.

Regulatory Pathway: Approval would require toxicological evaluation akin to S336’s developmental trajectory, including genotoxicity, subchronic toxicity, and human exposure assessments.

Q & A

Basic: What are the key synthetic steps for preparing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

Methodological Answer:

The synthesis typically involves:

Cyclohexene Ring Formation : Birch reduction of an aromatic precursor (e.g., anisole) followed by acid hydrolysis to generate the cyclohexene moiety .

Oxalamide Core Assembly : Condensation of oxalyl chloride with two amine derivatives:

- The first amine (e.g., 2-(cyclohex-1-en-1-yl)ethylamine) reacts with oxalyl chloride under anhydrous conditions.

- The second amine (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) is introduced via nucleophilic substitution .

Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC and NMR .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions between aromatic and aliphatic moieties .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during oxalyl chloride activation .

- Flow Chemistry : Continuous flow reactors improve reaction reproducibility and scalability, reducing byproduct formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for steps like amide bond formation .

Basic: Which spectroscopic and analytical methods confirm the compound’s structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexene protons at δ 5.6–5.8 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 452.3) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Advanced: How can discrepancies in reported biological activity data be reconciled?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) .

- Purity Validation : Impurities >5% can skew results; use orthogonal methods (HPLC, LC-MS) to confirm sample integrity .

- Molecular Dynamics Simulations : Identify conformational flexibility influencing target binding (e.g., indoline-pyrrolidine moiety interactions with kinase active sites) .

Advanced: What computational approaches predict the compound’s pharmacokinetics and target affinity?

Methodological Answer:

- Drug-Likeness : Evaluate via Lipinski’s Rule of Five (molecular weight <500, logP <5) using tools like SwissADME .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., G-protein-coupled receptors or kinases) .

- ADMET Prediction : Tools like ProTox-II assess toxicity risks (e.g., hepatotoxicity probability) .

Basic: What biological targets are plausible based on structural analogs?

Methodological Answer:

- Kinase Inhibition : Analogous oxalamides show inhibition of EGFR (IC₅₀ ~50 nM) and CDK2 .

- GPCR Modulation : Pyrrolidine and indoline moieties suggest serotonin receptor (5-HT₆) antagonism .

- Antimicrobial Activity : Thiophene-containing analogs exhibit MIC values of 4–8 µg/mL against S. aureus .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for improved bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.